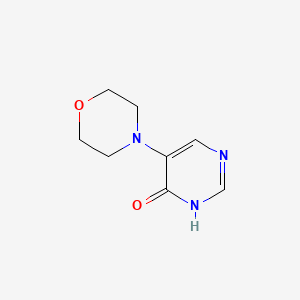

4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Beschreibung

Significance of Pyrimidinone Scaffolds in Modern Chemical and Biological Research

The pyrimidine (B1678525) ring system is a fundamental building block in nature, most notably forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. juniperpublishers.comwikipedia.org Its derivatives, including pyrimidinones (B12756618), have garnered significant interest from researchers in medicinal chemistry due to their wide spectrum of biological activities. orientjchem.orgresearchgate.net This has established the pyrimidine scaffold as a "privileged structure" in drug discovery. researchgate.netbenthamscience.com

Pyrimidinone derivatives have been shown to exhibit a remarkable range of pharmacological properties, including:

Anticancer: Certain derivatives act as potent agents against various cancer cell lines. researchgate.netbenthamscience.comnih.gov For instance, Monastrol, a dihydropyrimidinone, is known for its ability to inhibit the Eg5 kinesin, a motor protein crucial for mitosis, thereby halting cancer cell division. juniperpublishers.comnih.gov

Antimicrobial: The pyrimidine nucleus is integral to numerous compounds with antibacterial and antifungal properties. orientjchem.orgresearchgate.net

Antiviral: Derivatives have been developed as antiviral agents, including those effective against HIV and Hepatitis B virus (HBV). orientjchem.orgwjarr.com

Anti-inflammatory: Dihydropyrimidine-based compounds have shown potential as anti-inflammatory agents. researchgate.netnih.gov

Cardiovascular Agents: Some pyrimidinone analogs have been investigated for their effects on the cardiovascular system, including as antihypertensive agents. juniperpublishers.comnih.gov

The versatility of the pyrimidinone core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.netnih.gov This adaptability makes the pyrimidinone scaffold a continuous source of new lead compounds in the quest for novel therapeutics. researchgate.netwjarr.com

Overview of Heterocyclic Compounds and the Pyrimidinone Core Structure

Heterocyclic compounds are cyclic organic molecules in which one or more of the carbon atoms in the ring have been replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. openmedicinalchemistryjournal.comresearchgate.net These structures are ubiquitous in nature and are fundamental to the processes of life. openmedicinalchemistryjournal.com

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.orglibretexts.org This structure is classified as π-deficient, meaning the electron density in the ring is reduced due to the electronegativity of the nitrogen atoms. wikipedia.org This electronic characteristic makes the ring less susceptible to electrophilic substitution and more prone to nucleophilic substitution compared to benzene. wikipedia.org

A pyrimidinone is a derivative of pyrimidine that contains a carbonyl group (C=O) adjacent to a ring nitrogen. The "4(1H)" designation in 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- indicates that the carbonyl group is at position 4, and the adjacent nitrogen at position 1 bears a hydrogen atom, existing in a tautomeric form. The core structure is a six-membered ring with two nitrogen atoms and a ketone group, which provides a rigid scaffold for further functionalization.

| Feature | Description |

| Parent Ring | Pyrimidine |

| Class | Heterocycle, Diazine |

| Structure | Six-membered ring with two nitrogen atoms at positions 1 and 3. |

| Pyrimidinone Core | A pyrimidine ring featuring a carbonyl (keto) group. |

| Aromaticity | The pyrimidine ring is aromatic, following Hückel's rule with 6 π-electrons. libretexts.org |

Role of Substituents in Pyrimidinone Chemistry, with Specific Emphasis on Morpholine (B109124) Moieties in Related Biologically Active Compounds

The biological activity of a pyrimidinone scaffold is heavily influenced by the nature and position of its substituents. researchgate.net Even minor modifications to the groups attached to the core ring can lead to significant changes in a compound's pharmacological properties. researchgate.netnih.gov

The morpholine moiety, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, is a particularly important substituent in medicinal chemistry. nih.govsci-hub.se It is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govresearchgate.net The presence of a morpholine ring can:

Enhance Potency and Selectivity: The morpholine group can form specific interactions with biological targets like enzymes or receptors, leading to increased activity and selectivity. nih.govsci-hub.se

Improve Pharmacokinetics: The morpholine ring can increase water solubility and modulate the basicity (pKa) of a molecule, which can lead to better absorption and distribution in the body. nih.govnih.gov For example, the addition of a morpholine moiety to the anticancer drug Gefitinib was shown to prolong its plasma half-life. sci-hub.se

Act as a Versatile Synthetic Handle: The morpholine ring is a readily accessible building block that can be easily introduced into molecules. nih.govresearchgate.net

In the context of pyrimidinone chemistry, the introduction of a morpholine substituent, as seen in 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- , is a strategic design choice. Research on related structures has demonstrated the value of this combination. For instance, various pyrimidine derivatives incorporating a morpholine ring have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. mdpi.comnih.gov The morpholine group often contributes to the compound's ability to interact with its biological target and can confer desirable drug-like properties. nih.govpharmjournal.ru

The synthesis of dihydropyrimidinone derivatives containing a morpholine moiety has been achieved through multicomponent reactions, highlighting the feasibility of creating libraries of such compounds for biological screening. mdpi.com The combination of the biologically active pyrimidinone scaffold with the pharmacologically favorable morpholine ring represents a promising strategy in the development of new bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

153004-48-9 |

|---|---|

Molekularformel |

C8H11N3O2 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

5-morpholin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O2/c12-8-7(5-9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12) |

InChI-Schlüssel |

SWJMXJLFSMWVJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=CN=CNC2=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 1h Pyrimidinone, 5 4 Morpholinyl and Its Derivatives

General Synthetic Strategies for Pyrimidinone Ring Systems

The pyrimidinone ring is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. Several classical and modern synthetic methods are employed for its construction, often focusing on efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reaction Approaches (e.g., Biginelli Reaction and its Variants)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach is favored for its operational simplicity and atom economy. nih.gov

The Biginelli reaction , first reported by Pietro Biginelli in 1891, is a cornerstone of pyrimidinone synthesis. wikipedia.org This acid-catalyzed, three-component reaction classically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Mechanism of the Biginelli Reaction: The mechanism of the Biginelli reaction has been subject to study, with a widely accepted pathway proposed by Kappe. wikipedia.org

The reaction initiates with the rate-determining nucleophilic addition of urea to the aldehyde.

An acid-catalyzed condensation follows, forming an imine.

The β-ketoester then adds to the imine bond.

Finally, ring closure occurs through a nucleophilic attack of the amine on the carbonyl group, followed by a second condensation to yield the dihydropyrimidinone product. wikipedia.org

Numerous modifications to the original Biginelli reaction have been developed to improve yields, broaden the substrate scope, and employ more environmentally benign conditions. organic-chemistry.orgrsc.orgnih.gov These variants often involve the use of different catalysts, such as ytterbium triflate, indium(III) chloride, and others, sometimes under solvent-free conditions. organic-chemistry.org The reaction has also been extended to use substrates other than the classic β-ketoester, leading to a wide array of substituted pyrimidinones (B12756618). researchgate.net For instance, some variations allow for the synthesis of pyrimido-pyrimidines and spirobi[pyrimidines]. researchgate.net

Interactive Table: Examples of Catalysts in Biginelli and Biginelli-like Reactions

| Catalyst | Substrates | Product Type | Reference |

| Metal–organic nanocomposites | Aromatic aldehydes, urea, ethyl acetoacetate | Substituted dihydropyrimidinones | researchgate.net |

| Ferric chloride | Aromatic aldehydes, urea/thiourea, acetoacetamide | Amide-functionalized dihydropyrimidinones | rsc.org |

| Palladium | Aromatic aldehydes, urea/thiourea, alkynols | Spirofuran pyrimidinones | rsc.org |

| Calcium chloride | Not specified | Dihydropyrimidinones | nih.gov |

| Tin(IV) chloride pentahydrate | Aromatic aldehydes, aromatic ketones, urea | 5-Unsubstituted 3,4-dihydropyrimidin-2(1H)-ones | researchgate.net |

| Potassium hydrogen sulfate | Aldehydes, ketones, urea | Pyrimido-pyrimidines, Spirobi[pyrimidines] | researchgate.net |

| Uranyl nitrate (B79036) hexahydrate | Substituted acetoacetanilide, aldehyde, urea/thiourea | Pyrimidine-5-carboxamides | growingscience.com |

Cyclocondensation and Cyclization Reactions

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, including pyrimidinones. wisdomlib.org These reactions involve the formation of a ring from two or more molecules, or within a single molecule, accompanied by the elimination of a small molecule like water or ammonia.

The synthesis of the pyrimidine (B1678525) ring can be achieved through the reaction of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.org For instance, β-ketoesters or β-aldehydoesters can be treated with guanidine (B92328) hydrochloride in the presence of a base to yield 2-aminopyrimidine (B69317) derivatives. rsc.org This method has been successfully employed for the direct synthesis of 5- and 6-substituted 2-aminopyrimidines. rsc.org

Another approach involves the reaction of enamines with reagents like triethyl orthoformate and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, [3+3] cycloaddition reactions, for example between acetylacetone (B45752) and urea, can also lead to the formation of the pyrimidine ring. mdpi.com

Nucleophilic Substitution Reactions on Pyrimidinone Scaffolds

The pyrimidine ring is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, which are electron-deficient. slideshare.net This reactivity allows for the introduction of various functional groups onto a pre-existing pyrimidinone core.

When a pyrimidine ring is substituted with good leaving groups, such as halogens (e.g., chlorine), nucleophilic substitution reactions with amines can occur. google.com Generally, in 2,4-difunctionalized pyrimidines, the 4-position is more reactive towards nucleophilic attack. google.com However, reaction conditions, including the choice of solvent and base, can be tailored to favor substitution at the C-2 position. google.com Activation of the pyrimidine ring, for instance by quaternization, enhances its reactivity towards nucleophiles. wur.nl

Specific Reaction Pathways for the Formation of 5-Substituted Pyrimidinones

The 5-position of the pyrimidine ring is generally more susceptible to electrophilic substitution. slideshare.net However, specific strategies have been developed to introduce substituents at this position, which is crucial for creating compounds like 5-(4-morpholinyl)-4(1H)-pyrimidinone.

One direct method for synthesizing 5-substituted 2-aminopyrimidines involves the single-step reaction of a corresponding β-ketoester or β-aldehydoester with guanidine hydrochloride. rsc.org The nature of the starting dicarbonyl compound dictates the substitution pattern on the final pyrimidine ring.

For the synthesis of 5-aminopyrazoles, which share some synthetic precursors with pyrimidines, reactions of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines are common. nih.gov These methods highlight the versatility of dicarbonyl and related compounds in heterocyclic synthesis.

Strategic Incorporation of the 4-Morpholinyl Moiety

The introduction of a morpholine (B109124) ring onto a pyrimidine scaffold is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or amidation reactions.

Direct Amidation and Related Linkage Strategies

Direct amidation is a common method for forming a C-N bond. In the context of pyrimidine synthesis, if a pyrimidine ring possesses a suitable leaving group (e.g., a halogen) at the desired position, a nucleophilic substitution reaction with morpholine can be performed. For example, refluxing a chlorinated pyrimidine with morpholine can lead to the formation of the corresponding morpholinyl-pyrimidine derivative. nih.gov

In some cases, the pyrimidine ring might be constructed with a precursor functional group that can be converted to an amine linkage. For instance, a hydrazinyl group on the pyrimidine ring can be used as a handle for further reactions to introduce other functionalities. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved through palladium-catalyzed coupling of aryl triflates with anilines, demonstrating a modern cross-coupling approach to C-N bond formation. nih.gov

Regioselective Synthesis Considerations for Morpholine Attachment

The regioselective introduction of the morpholine moiety at the C5-position of the 4(1H)-pyrimidinone ring is a critical step in the synthesis of the target compound. This is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen, at the 5-position.

A plausible synthetic pathway commences with the preparation of a 5-halo-4(1H)-pyrimidinone intermediate. Direct halogenation of the 4(1H)-pyrimidinone ring can be employed. For instance, bromination of 4-(trifluoromethyl)pyrimidin-2-ol at 80°C using bromine in acetic acid with potassium acetate as a promoter has been reported to yield the corresponding 5-bromo derivative. chemicalbook.com A similar approach can be envisioned for the synthesis of 5-bromo-4(1H)-pyrimidinone. An alternative one-step synthesis of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with amidines. google.com

Once the 5-halo-4(1H)-pyrimidinone is obtained, the morpholine ring can be introduced via a nucleophilic substitution reaction. libretexts.orgsavemyexams.com The C5-position of the pyrimidinone ring is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when the reaction is catalyzed. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the coupling of amines with aryl and heteroaryl halides. nih.govcmu.edu The use of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base (e.g., NaOt-Bu, Cs₂CO₃, LiHMDS), can facilitate the regioselective coupling of morpholine to the 5-position of the pyrimidinone core. cmu.edumit.edu The choice of ligand and base is crucial for the success of the reaction, preventing side reactions and ensuring a high yield of the desired product. mit.edunih.gov

For example, the reaction can be carried out by heating the 5-bromo-4(1H)-pyrimidinone with morpholine in the presence of a palladium catalyst and a base in an appropriate solvent like dioxane or toluene. The reaction conditions, including temperature and reaction time, would need to be optimized to maximize the yield and purity of 4(1H)-pyrimidinone, 5-(4-morpholinyl)-.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type | Reference |

| 4(1H)-Pyrimidinone | Bromine/KOAc | Acetic Acid | 5-Bromo-4(1H)-pyrimidinone (analog) | Electrophilic Halogenation | chemicalbook.com |

| 5-Bromo-4(1H)-pyrimidinone | Morpholine | Palladium catalyst, Base | 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- | Buchwald-Hartwig Amination | nih.govcmu.edu |

| 2-Bromomalonaldehyde | Amidine | - | 5-Bromo-2-substituted pyrimidine | Cyclocondensation | google.com |

Derivatization Strategies for Targeted Structural Modification and Functionalization

Following the successful synthesis of the core structure, derivatization strategies can be employed to introduce a variety of functional groups, thereby modulating the compound's properties for specific applications.

Methods for Enhancing Reactivity and Introducing Diverse Functionalities

The reactivity of the 4(1H)-pyrimidinone, 5-(4-morpholinyl)- scaffold can be enhanced to allow for the introduction of diverse functionalities at various positions, including the N1 and C6 positions. The presence of the morpholine group at C5 and the oxo group at C4 influences the electron density of the pyrimidine ring, guiding further substitutions.

Functionalization at the N1 position can be achieved through standard N-alkylation or N-arylation reactions. Deprotonation of the N1-H with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl or aryl halide, can introduce a wide range of substituents.

The C6 position of the pyrimidine ring can also be a target for functionalization. nih.gov For instance, lithiation at the C6 position followed by quenching with an electrophile can introduce various substituents. nih.gov Furthermore, the pyrimidinone ring itself can undergo skeletal editing, transforming into other heterocyclic systems like pyrazoles, which opens up avenues for novel structural diversification.

The development of pyrimidine-based covalent inhibitors highlights a strategy where the pyrimidine core is designed to react with specific amino acid residues in a biological target. nih.gov This often involves incorporating an electrophilic "warhead" into the molecule.

| Position | Reaction Type | Reagents | Introduced Functionality | Reference |

| N1 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkyl groups | nih.gov |

| C6 | Lithiation/Electrophilic Quench | n-BuLi, Electrophile | Various substituents | nih.gov |

| Pyrimidine Core | Skeletal Rearrangement | Hydrazine | Pyrazole ring | |

| Pyrimidine Core | Covalent Modification | Electrophilic warhead | Covalent bond to target protein | nih.gov |

Covalent Modification Techniques for Analytical and Synthetic Purposes

Covalent modification of the 4(1H)-pyrimidinone, 5-(4-morpholinyl)- molecule can be utilized for both analytical and synthetic purposes. These techniques involve the attachment of a tag or another functional group through a stable covalent bond.

For analytical purposes, such as in mass spectrometry or fluorescence-based assays, the molecule can be derivatized with a specific label. For example, derivatization with 2-aminopyridine (B139424) can be used to improve ionization efficiency and aid in the structural analysis of oligosaccharides by mass spectrometry, a technique that could be adapted for pyrimidinone derivatives. researchgate.net The mass spectral fragmentation patterns of pyrimidine derivatives have been studied, which can aid in the identification and structural elucidation of newly synthesized compounds. sapub.orgresearchgate.netresearchgate.netiosrjournals.org

In a synthetic context, covalent modification can be a key step in the construction of more complex molecules. The pyrimidinone core can act as a scaffold, with functional groups being added in a stepwise manner. The development of reversible covalent inhibitors has introduced the concept of "warheads" that form a temporary covalent bond with their target. researchgate.netyoutube.com This strategy relies on the precise chemical reactivity of the pyrimidinone derivative. For instance, mercapto-pyrimidines have been identified as reversible covalent inhibitors of the papain-like protease of SARS-CoV-2. researchgate.net

| Purpose | Technique | Reagent/Method | Application | Reference |

| Analytical | Mass Spectrometry Derivatization | 2-Aminopyridine | Enhanced detection and structural analysis | researchgate.net |

| Analytical | Mass Spectrometry | Electron Impact (EI) | Fragmentation pattern analysis | sapub.orgresearchgate.netresearchgate.netiosrjournals.org |

| Synthetic/Biological | Reversible Covalent Inhibition | Mercapto group | Enzyme inhibition | researchgate.net |

| Synthetic/Biological | Covalent Inhibition | Electrophilic warhead (e.g., 2-chloro-5-nitropyrimidine) | Inactivation of target enzymes | nih.gov |

Elucidation of Reaction Mechanisms in Pyrimidinone Synthesis and Transformation

Mechanistic Pathways of Key Pyrimidinone-Forming Reactions (e.g., Biginelli Reaction Mechanism)

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone of pyrimidinone synthesis. wikipedia.org It is a multi-component reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov While the exact mechanism has been a subject of debate, several plausible pathways have been proposed and are widely accepted in the literature.

The most commonly accepted mechanism proceeds through a series of bimolecular reactions. wikipedia.org Three primary mechanistic routes are considered, often dictated by the specific reactants and conditions: the iminium, enamine, and Knoevenagel pathways. nih.gov

Iminium Pathway (Acyl-Iminium Intermediate): This is the most widely accepted mechanism under typical Biginelli conditions. organic-chemistry.orgsigmaaldrich.comyoutube.com

Step 1: Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step involves the nucleophilic addition of urea to the protonated aldehyde, followed by dehydration to form an N-acyliminium ion intermediate. organic-chemistry.orgchemcontent.com This initial condensation is often the rate-limiting step. wikipedia.org

Step 2: Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and adds to the electrophilic iminium ion. sigmaaldrich.com

Step 3: Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the free amine group of the urea moiety onto the ketone carbonyl group, leading to a heterocyclic intermediate. chemcontent.com Subsequent dehydration yields the final 3,4-dihydropyrimidin-2(1H)-one product. wikipedia.orgchemcontent.com

Alternative Pathways: While the iminium pathway is dominant, other routes can operate.

Enamine Pathway: In this route, the β-ketoester and urea could first react to form an enamine intermediate.

Knoevenagel Pathway: This involves an initial condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated ketoester (a Knoevenagel adduct), which then reacts with urea. nih.gov

Studies suggest that the reaction can be steered toward a specific mechanism by altering the experimental protocol, such as by pre-forming and isolating the α,β-unsaturated intermediate. youtube.com The transformation of pyrimidinone rings can also occur under certain conditions, leading to ring contraction into imidazolones or the formation of fused heterocyclic systems like isoxazolopyrimidinones. researchgate.net

Influence of Catalysis on Reaction Outcomes and Selectivity

Catalysis is paramount in pyrimidinone synthesis, profoundly influencing reaction rates, yields, and selectivity. The classic Biginelli reaction requires a Brønsted or Lewis acid catalyst. wikipedia.org Over the years, a vast array of catalysts has been developed to improve the efficiency and environmental footprint of this transformation.

Catalyst Types and Their Effects:

Brønsted Acids: Simple acids like p-Toluenesulfonic acid (p-TsOH) are effective, but often require harsh conditions. nih.gov

Lewis Acids: A wide range of Lewis acids, including metal salts like Indium(III) chloride (InCl₃), Ytterbium(III) triflate (Yb(OTf)₃), and Calcium chloride (CaCl₂), have been shown to significantly enhance reaction rates and yields, often under milder, solvent-free conditions. nih.govorganic-chemistry.org Yb(OTf)₃, for instance, is highly effective and can be easily recovered and reused. organic-chemistry.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include high-surface-area magnesium oxide (MgO), which acts as a strong base catalyst, and silica-coated magnetic iron oxide nanoparticles. tandfonline.comnih.gov These catalysts offer advantages such as simple work-up procedures, mild reaction conditions, and consistent activity over multiple cycles. tandfonline.com

Organocatalysts: Small organic molecules can also catalyze pyrimidinone synthesis. L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), has been employed effectively. nih.govjapsonline.com Ionic liquids, such as L-proline nitrate (B79036), serve as both the solvent and catalyst, promoting environmentally friendly processes with high yields and short reaction times. japsonline.com

Nanocatalysts: Nanoparticles, bridging homogeneous and heterogeneous catalysis, offer high selectivity and activity due to their large surface area. nih.gov Iron-based nanoparticles, for example, have been used for the eco-friendly synthesis of related pyranopyrimidine derivatives. acs.org

The choice of catalyst can dramatically alter the reaction's course. For example, a study comparing catalysts for a Biginelli-type reaction found that without a catalyst, the yield was only 33.04%, whereas adding 10 mol% of L-proline nitrate boosted the yield to 86.74%. japsonline.com Similarly, the use of basic catalysts like sodium hydroxide (B78521) (NaOH) has been shown to be highly effective in the synthesis of pyridopyrimidinone derivatives, with optimization studies confirming its superiority over other bases. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Yb(OTf)₃ | Biginelli Reaction | Increased yields, shorter reaction times, reusable, solvent-free conditions. | organic-chemistry.org |

| Indium(III) Chloride (InCl₃) | Biginelli Reaction | Improved procedure for three-component coupling. | organic-chemistry.org |

| Magnesium Oxide (MgO) | Three-component pyrimidinone synthesis | High conversion, short reaction times, inexpensive, reusable heterogeneous catalyst. | tandfonline.com |

| L-proline nitrate (Ionic Liquid) | Biginelli Reaction | High yields (86.74%), short reaction time (60 min), environmentally friendly. | japsonline.com |

| Fe₃O₄@SiO₂ Nanoparticles | Pyrano[2,3-d]pyrimidinone synthesis | Green, magnetic, recyclable, high efficiency. | acs.org |

| Iridium-Pincer Complexes | Multi-component pyrimidine (B1678525) synthesis | High regioselectivity from simple alcohols and amidines. | mdpi.comorganic-chemistry.org |

Theoretical Studies on Reaction Kinetics and Thermodynamics for Mechanistic Insights

Theoretical and computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, kinetics, and thermodynamics that are often inaccessible through experimental means alone. acs.org For pyrimidinone synthesis and transformation, these studies offer deep insights into reaction barriers, intermediate stability, and site selectivity. nih.gov

Kinetic and Thermodynamic Analysis: Kinetic studies, both experimental and computational, are essential for understanding reaction rates and the factors that control them. For instance, the kinetics of the reaction of 2(1H)-pyrimidinone with bromine have been studied, revealing that the reaction proceeds through a covalent hydrate (B1144303) intermediate. acs.org The photokinetics of pyrimidinones (B12756618) have also been investigated, showing that solvent choice strongly affects the S1 lifetime and decay pathways (internal conversion vs. intersystem crossing), which is crucial for understanding photochemical transformations. nih.gov

Thermodynamic considerations are fundamental to predicting reaction feasibility. The formation of biopolymers like those related to nucleic acids (which contain pyrimidine rings) is an endoergic process in aqueous solutions. mdpi.com Computational simulations of evaporation/rehydration cycles show that while simple Le Châtelier's principle shifts are insufficient to drive polymerization, molecular crowding effects in evaporating systems can shift the thermodynamic equilibrium to favor polymer formation. mdpi.com

Computational Modeling and Mechanistic Elucidation: Density Functional Theory (DFT) is a widely used computational method to model reaction pathways. nih.gov Such studies can calculate the energy of reactants, transition states, and products, helping to identify the most likely reaction channel. nih.gov For example, computational studies on fused pyrimidinones have been used to develop quantitative structure-activity relationship (QSAR) models and pharmacophores, confirming the potential of the designed molecules. nih.gov

In the context of the Biginelli reaction, theoretical studies can help adjudicate between the proposed iminium, enamine, and Knoevenagel mechanistic pathways by comparing the calculated activation energies for each route. nih.gov Furthermore, computational analysis of reactive properties, often combined with molecular dynamics (MD) simulations, can predict the most reactive sites on a molecule for addition or abstraction reactions, explaining observed regioselectivity. acs.orgnih.gov These computational approaches not only rationalize experimental findings but also accelerate the design and synthesis of new, functional pyrimidine-based molecules. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidinone ring, the morpholine (B109124) ring, and the N-H proton of the pyrimidinone.

The key structural features to be identified in the ¹H NMR spectrum are:

Pyrimidinone Protons: The pyrimidinone ring contains two protons in different chemical environments (at positions 2 and 6) and one exchangeable N-H proton. These are expected to appear as singlets in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent nitrogen atoms and carbonyl group.

Morpholine Protons: The morpholine ring has eight protons on four methylene (B1212753) (CH₂) groups. Due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature, the protons adjacent to the nitrogen atom are chemically equivalent, as are the protons adjacent to the oxygen atom. This results in two distinct signals, each integrating to four protons. These signals typically appear as triplets.

Based on the molecular structure, the predicted ¹H NMR data are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | Pyrimidinone H-2 or H-6 |

| ~ 7.5 - 8.0 | Singlet | 1H | Pyrimidinone H-2 or H-6 |

| ~ 3.7 - 3.9 | Triplet | 4H | Morpholine -CH₂-O- |

| ~ 3.0 - 3.3 | Triplet | 4H | Morpholine -CH₂-N- |

| > 10.0 | Broad Singlet | 1H | Pyrimidinone N-H |

Note: The chemical shifts are estimated values and can vary based on the solvent and experimental conditions. The broadness of the N-H signal is due to chemical exchange and quadrupole broadening.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework. libretexts.org In broadband-decoupled ¹³C NMR spectra, signals typically appear as singlets. youtube.com

For 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, there are six unique carbon environments:

Pyrimidinone Carbons: Three distinct signals are expected for the pyrimidinone ring carbons. The carbonyl carbon (C=O) will appear significantly downfield (150-220 ppm). youtube.com The two sp²-hybridized carbons attached to nitrogen atoms will also be in the downfield region (100-150 ppm). youtube.com

Morpholine Carbons: Two signals are expected for the morpholine ring carbons. The carbon atoms adjacent to the oxygen are in a different electronic environment than those adjacent to the nitrogen.

Carbon attached to Morpholine: The pyrimidinone carbon atom to which the morpholine ring is attached (C-5) will also have a characteristic chemical shift.

The predicted chemical shifts for the carbon atoms are detailed in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| > 160 | C4 (C=O) |

| ~ 140 - 155 | C2, C6 |

| ~ 115 - 125 | C5 |

| ~ 65 - 70 | Morpholine -CH₂-O- |

| ~ 45 - 55 | Morpholine -CH₂-N- |

Note: These chemical shift ranges are typical for the specified functional groups and can vary depending on the specific molecular context and solvent used. chemguide.co.ukorganicchemistrydata.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns. europeanpharmaceuticalreview.com Hyphenated techniques, which couple a separation method like chromatography with MS, are particularly useful for analyzing complex mixtures and ensuring purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is best suited for volatile and thermally stable compounds. For pyrimidine (B1678525) derivatives, which may have limited volatility due to their polarity and hydrogen-bonding capabilities, a derivatization step to create a more volatile silylated derivative is often employed to facilitate analysis. nih.gov The analysis of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- by GC-MS would involve the compound traversing a GC column, resulting in a characteristic retention time, before entering the mass spectrometer. The mass spectrometer would then generate a mass spectrum featuring the molecular ion (M⁺) and a specific fragmentation pattern that serves as a chemical fingerprint for the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. europeanpharmaceuticalreview.com This makes it exceptionally well-suited for analyzing pyrimidinone derivatives. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov

In this method, the compound is first separated on an LC column before being introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. nih.govuab.edu A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a set of product ions, which are characteristic of the molecule's structure. uab.edu This is invaluable for both confirming the identity of the compound and quantifying it in complex matrices. nih.govnih.gov

Predicted m/z values for various adducts of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- are provided below, based on its monoisotopic mass of 181.08513 Da. uni.lu

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₂N₃O₂]⁺ | 182.09241 |

| [M+Na]⁺ | [C₈H₁₁N₃O₂Na]⁺ | 204.07435 |

| [M+K]⁺ | [C₈H₁₁N₃O₂K]⁺ | 220.04829 |

| [M-H]⁻ | [C₈H₁₀N₃O₂]⁻ | 180.07785 |

Data sourced from predicted values on PubChem. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large biomolecules like proteins and peptides. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the gentle ionization of the analyte molecules. nih.gov

While not the conventional choice for small molecules, MALDI-MS can be applied to their analysis. Its application to 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- would require careful selection of a suitable matrix to ensure efficient ionization and minimize interference. Interestingly, some pyrimidine derivatives have been developed as derivatizing agents and co-matrices to enhance the MALDI-MS analysis of other molecules, such as oligosaccharides, by facilitating their ionization. nih.govresearchgate.net This highlights the unique photochemical properties of the pyrimidine scaffold that could be relevant in a MALDI experiment. The primary ion observed would likely be the protonated molecule [M+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of chemical compounds. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(4-morpholinyl)-4(1H)-pyrimidinone, one would expect to observe characteristic stretching and bending vibrations. For instance, the C=O (carbonyl) group of the pyrimidinone ring would exhibit a strong absorption band, typically in the range of 1650-1700 cm⁻¹. The N-H bond of the pyrimidinone ring would show a characteristic stretching vibration, and C-N and C-O stretches from the morpholine and pyrimidinone rings would also be present.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidinone ring, being an aromatic and conjugated system, would be expected to absorb UV radiation, leading to π → π* and n → π* transitions. The specific wavelengths of maximum absorbance (λmax) would be characteristic of the chromophore system.

Despite the theoretical expectations, no specific experimental IR or UV-Vis spectra for 5-(4-morpholinyl)-4(1H)-pyrimidinone have been reported in the available scientific literature.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of purity. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. For a polar compound like 5-(4-morpholinyl)-4(1H)-pyrimidinone, reversed-phase HPLC (RP-HPLC) would be a common starting point. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on the specific conditions, such as the column type, mobile phase composition, and flow rate. However, no specific HPLC methods or retention data for 5-(4-morpholinyl)-4(1H)-pyrimidinone have been published.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the likely low volatility of 5-(4-morpholinyl)-4(1H)-pyrimidinone due to its polar nature and hydrogen bonding capabilities, direct GC analysis may be challenging without derivatization to increase its volatility. There are no published GC methods for the analysis of this specific compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds. uni.lu HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. mdpi.com This technique would likely be an effective method for the separation and analysis of 5-(4-morpholinyl)-4(1H)-pyrimidinone. The retention mechanism in HILIC is complex, involving partitioning, adsorption, and ionic interactions. nih.govnih.gov While HILIC is a promising technique for this class of compounds, no specific HILIC applications for the analysis of 5-(4-morpholinyl)-4(1H)-pyrimidinone have been reported in the literature.

Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC)

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be seen as a hybrid of gas and liquid chromatography and is suitable for the analysis and purification of a wide range of compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For 5-(4-morpholinyl)-4(1H)-pyrimidinone, TLC could be used as a preliminary analytical tool. However, specific SFC or TLC systems and results for this compound are not available in the public domain.

Biological Activity and Preclinical Mechanistic Investigations of 4 1h Pyrimidinone, 5 4 Morpholinyl and Analogs

Modulation of Enzyme Activity by Pyrimidinone-Morpholine Conjugates

The conjugation of a pyrimidinone core with a morpholine (B109124) moiety results in a chemical scaffold that has demonstrated significant interactions with various enzymes, particularly kinases. The morpholine group often plays a crucial role in binding to the hinge region of the enzyme's ATP-binding pocket. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K) Inhibition and Isoform Selectivity (e.g., PI3Kβ)

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, PI3K has become a major target for cancer drug development. Pyrimidinone-morpholine derivatives have been identified as potent inhibitors of PI3K enzymes.

The development of isoform-specific PI3K inhibitors is a key area of research, as different isoforms have distinct physiological roles. nih.gov For instance, tumors with PTEN-deficiency have shown dependence on the PI3Kβ isoform, whereas tumors with PIK3CA mutations are often driven by PI3Kα. researchgate.net The ability to selectively target these isoforms could lead to more effective and less toxic cancer therapies. researchgate.net

Research has led to the discovery of ATP-competitive inhibitors with selectivity for specific PI3K isoforms, including PI3Kα and PI3Kβ, with some compounds exhibiting IC50 values below 100 nM. researchgate.net For example, thieno[3,2-d]pyrimidine (B1254671) derivatives containing a morpholine group, such as GDC-0941, have been identified as potent, orally bioavailable inhibitors of Class I PI3K for cancer treatment. nih.gov While pan-PI3K inhibitors are common, significant efforts have been made to develop isoform-selective inhibitors like AZD8186 and GSK2636771, which are selective for PI3Kβ and have entered clinical trials for PTEN-deficient cancers. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine derivatives | Class I PI3K | GDC-0941 identified as a potent, selective, and orally bioavailable inhibitor. | nih.gov |

| ATP-competitive inhibitors | PI3Kα, PI3Kβ | Identified inhibitors with biochemical IC50 values < 100 nM and good selectivity. | researchgate.net |

| Various | PI3Kβ | Selective inhibitors like AZD8186 and GSK2636771 are in clinical trials for PTEN-deficient cancers. | nih.gov |

Analysis of Kinase Hinge Region Interactions

The interaction between small molecule inhibitors and the kinase hinge region is fundamental for ATP-competitive inhibition. nih.gov The pyrimidinone scaffold is designed to mimic the adenine (B156593) ring of ATP, anchoring within the binding site primarily through hydrogen bonds with the hinge region, thereby disrupting the enzyme's activity. researchgate.net The morpholine group is a common feature in many PI3K inhibitors and frequently forms crucial interactions within this hinge region. researchgate.net

Systematic variations of the hinge region and affinity binding motifs in morpholino-triazinyl derivatives led to the identification of potent and selective mTOR inhibitors, highlighting the importance of the morpholine interaction. researchgate.net X-ray crystallography studies of pyridopyrimidinone inhibitors bound to PI3Kα have revealed distinct binding modes, including interactions within a cryptic pocket that are induced by the ligand. nih.gov Docking simulations of pyrazolo[1,5-a]pyrimidines have shown critical interactions between the inhibitor and amino acids like Leu83 in the hinge region of cyclin-dependent kinase 2 (CDK2). nih.gov These studies underscore the importance of the pyrimidinone-morpholine structure in establishing high-affinity binding to the kinase hinge. nih.govnih.gov

| Compound Class | Kinase | Interaction Details | Reference |

|---|---|---|---|

| Morpholino-triazinyl derivatives | mTOR | Systematic variation of the hinge-binding morpholine motif led to selective inhibitors. | researchgate.net |

| Pyridopyrimidinone inhibitors | PI3Kα | Crystal structures revealed distinct binding modes and ligand-induced interactions. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | Docking showed key hydrogen bonds with Leu83 in the hinge region. | nih.gov |

Exploration of Other Relevant Enzyme Targets (e.g., RT, DHFR, PTR1, WDR5)

Beyond kinases, pyrimidinone analogs have been investigated for their activity against other enzyme targets. In the fight against leishmaniasis, a disease caused by a protozoan parasite that cannot synthesize its own folates, enzymes in the folate biosynthesis pathway are attractive drug targets. nih.gov Dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) are two such enzymes. nih.gov Studies have shown that 2,4-diaminopyrimidine (B92962) derivatives can act as low-micromolar competitive inhibitors of both LcPTR1 (Ki = 1.50-2.30 µM) and LcDHFR (Ki = 0.28-3.00 µM) from Leishmania chagasi. nih.gov Furthermore, a 2,4-diaminoquinazoline derivative was identified as a selective LcPTR1 inhibitor with a Ki of 0.47 µM. nih.gov The pyrimidine (B1678525) scaffold is also a core component of inhibitors targeting Polo-like kinase 1 (PLK1), a protein involved in cell cycle regulation. nih.gov

Antiviral Potentials and Mechanisms (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 Main Protease, Hepatitis B Virus)

The pyrimidine core is a well-established pharmacophore in antiviral drug design, with many nucleoside analogs forming the backbone of antiviral therapies. nih.gov Research into non-nucleoside pyrimidinone derivatives has also yielded promising results.

In the context of flaviviruses, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against Zika virus (ZIKV) and dengue virus (DENV). mdpi.com These compounds represent a new chemotype for the design of antiflaviviral agents, although their specific molecular target is yet to be elucidated. mdpi.com

Anti-inflammatory, Antimicrobial, and Anticancer Properties (Preclinical Context)

The pyrimidinone scaffold is associated with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

Anti-inflammatory Properties: Pyrimidine-containing compounds are known to possess anti-inflammatory activity. nih.gov Their mechanism is believed to involve the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines and chemokines like TNF-α and IL-6. nih.gov Pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to inhibit nitric oxide (NO) production and down-regulate the expression of COX-2. nih.govresearchgate.net One derivative, compound 1, displayed a strong inhibitory activity on NO production with an IC50 of 29.94 ± 2.24 µM. nih.govscilit.com

Antimicrobial Properties: Azole compounds, which are often incorporated into pyrimidine derivatives, are known for their ability to bind with enzymes and receptors in microorganisms, leading to antimicrobial effects. researchgate.net The development of new pyrimidine derivatives is considered a crucial strategy to combat the growing problem of bacterial resistance. nih.gov

Anticancer Properties: Pyrimidine derivatives are extensively studied for their anticancer potential. nih.gov They can interfere with cellular processes essential for cancer cell growth, such as microtubule dynamics and cell cycle progression. nih.govnih.gov For example, 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been evaluated as microtubule targeting agents. nih.gov Pyrimido[1,2-b]pyridazin-2-one analogs have demonstrated cytotoxic activity against cancer cell lines like HCT-116 and MCF-7. nih.govscilit.com The mechanism of action for one such compound involved the upregulation of pro-apoptotic proteins p53 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, and cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown efficacy against several hematological cancer types. nih.gov

| Activity | Compound Class | Key Findings (Preclinical) | Reference |

|---|---|---|---|

| Anti-inflammatory | Pyrimido[1,2-b]pyridazin-2-one | Inhibited NO production (IC50 = 29.94 µM) and down-regulated COX-2 expression. | nih.govscilit.com |

| Anticancer | Pyrimido[1,2-b]pyridazin-2-one | Cytotoxic to HCT-116 and MCF-7 cells; induced apoptosis and G0/G1 cell cycle arrest. | nih.govresearchgate.net |

| Anticancer | Pyrimido[4,5-d]pyrimidine | Showed efficacy against several hematological cancer types. | nih.gov |

| Antiviral | Pyrimido[4,5-d]pyrimidine | Selective efficacy against coronaviruses 229E and OC43. | nih.gov |

Receptor Agonism/Antagonism Studies (Where Applicable to Pyrimidinone Derivatives)

The interaction of drugs with receptors can lead to agonism (activation) or antagonism (inhibition). youtube.com Pyrimidinone derivatives have been explored for their ability to modulate various receptors.

Fused pyrazolo-pyrimidine derivatives have been identified as potent antagonists of adenosine (B11128) receptors (ARs), which are implicated in neurological disorders, cancer, and inflammation. nih.gov For instance, pyrazolo-[4,3-d]pyrimidinones are a class of A3 adenosine receptor antagonists. nih.gov Similarly, pyridopyrimidinone derivatives have been patented for their use as aryl hydrocarbon receptor (AhR) modulators. google.com An AhR antagonist can bind to the receptor without activating it, thereby blocking the function of an AhR agonist. google.com These AhR antagonists are being investigated for their potential in treating cancers such as hepatocellular carcinoma by inhibiting tumor cell invasiveness. google.com Other pyrimidine derivatives, such as thiazolopyrimidines, have also been identified as selective antagonists for human A3 adenosine receptors. nih.gov

Cellular Assays for Biological Efficacy and Selectivity (In Vitro)

The biological efficacy and selectivity of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- and its analogs have been evaluated in various in vitro cellular assays, primarily focusing on their potential as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer.

Antiproliferative Activity

The antiproliferative effects of morpholinopyrimidine derivatives have been assessed across a range of human cancer cell lines. These studies are crucial for determining the compounds' potential as anticancer agents.

For instance, a series of novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were evaluated for their antiproliferative activity against four cancer cell lines: A2780 (ovarian), U87MG (glioblastoma), MCF7 (breast), and DU145 (prostate). One of the lead compounds, 17p , demonstrated significant inhibitory activity, comparable or superior to the well-known PI3K inhibitor BKM-120. The morpholine group at the 2-position of the pyrimidine ring was found to be a key structural feature for potent activity.

Similarly, novel pyrimidine-morpholine hybrids were tested against SW480 (colon cancer) and MCF-7 (breast cancer) cell lines. Compound 2g from this series emerged as the most potent, with an IC₅₀ value of 5.10 ± 2.12 μM against the SW480 cell line, which was comparable to the standard chemotherapeutic agent 5-Fluorouracil (IC₅₀ = 4.90 ± 0.83 μM).

The following table summarizes the antiproliferative activity of selected analogs.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 17p | A2780 | Not specified, but comparable to BKM-120 | |

| U87MG | Not specified, but comparable to BKM-120 | ||

| MCF7 | Not specified, but comparable to BKM-120 | ||

| DU145 | Not specified, but comparable to BKM-120 | ||

| 2g | SW480 | 5.10 ± 2.12 | |

| MCF-7 | 19.60 ± 1.13 |

PI3K/mTOR Pathway Inhibition

The primary mechanism of action for many morpholinopyrimidine derivatives is the inhibition of the PI3K/mTOR pathway. Cellular assays are employed to confirm the on-target activity of these compounds by measuring the phosphorylation status of key downstream effectors of the pathway, such as Akt and S6 ribosomal protein.

In a study of 2-morpholino-pyrimidine derivatives, compound 26 was identified as a potent dual PI3K/mTOR inhibitor. It effectively suppressed the phosphorylation of Akt in cellular assays with an IC₅₀ of 196 nM. This inhibition of a critical downstream node of the PI3K pathway confirms the compound's mechanism of action at a cellular level.

Another series of morpholinopyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory activity against PI3K isoforms and mTOR. Compounds 12b and 12d were identified as potent dual inhibitors. In cellular assays, these compounds were shown to inhibit the PI3K/Akt/mTOR pathway.

The enzymatic inhibitory activities of selected analogs are presented in the table below.

| Compound | Target | IC₅₀ (nM) | Reference |

| 26 | PI3Kα | 20 | |

| PI3Kβ | 376 | ||

| PI3Kγ | 204 | ||

| PI3Kδ | 46 | ||

| mTOR | 189 | ||

| p-Akt (cellular) | 196 | ||

| 12b | PI3Kα | 170 | |

| PI3Kβ | 130 | ||

| PI3Kδ | 760 | ||

| mTOR | 830 | ||

| 12d | PI3Kα | 1270 | |

| PI3Kβ | 3200 | ||

| PI3Kδ | 1980 | ||

| mTOR | 2850 | ||

| 17p | PI3Kα | 31.8 ± 4.1 | |

| PI3Kδ | 15.4 ± 1.9 | ||

| PI3Kβ | >1000 | ||

| PI3Kγ | >1000 | ||

| mTOR | >1000 |

Selectivity

The selectivity of these compounds is a critical aspect of their preclinical evaluation, as it can predict potential off-target effects. The selectivity is often assessed by comparing the inhibitory activity against different PI3K isoforms and against mTOR.

Compound 17p , for example, demonstrated significant isoform selectivity. It was a potent inhibitor of PI3Kα and PI3Kδ, but showed much weaker activity against PI3Kβ, PI3Kγ, and mTOR, indicating a favorable selectivity profile for certain therapeutic applications. In contrast, compound 26 and compounds 12b and 12d displayed dual PI3K/mTOR inhibitory activity. The substitution pattern on the pyrimidine core plays a crucial role in determining the selectivity profile.

Structure Activity Relationship Sar Studies and Rational Design for Optimized Bioactivity

Systematic Modification of the Pyrimidinone Core and 5-Position Substituent

The pyrimidinone ring system is a versatile and privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. nih.govmdpi.com Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine (B1678525) ring are well-documented methods for generating diverse derivatives with enhanced affinity and selectivity for various biological targets. nih.gov

The 5-position of the pyrimidine ring, in particular, has been identified as a critical site for modification that can dictate both potency and selectivity, largely due to its proximity to the gatekeeper residue in many kinase enzymes. acs.org SAR studies on related pyrimidine structures have demonstrated that this position is sensitive to steric bulk. For instance, in a series of pyrimidine analogs developed as dihydroorotate (B8406146) dehydrogenase inhibitors, it was found that there is a steric limitation at the 5-position, with a methyl group being the largest tolerated substituent for significant enzyme inhibition. nih.gov This suggests that the size and nature of the substituent at this position are key determinants of biological activity. nih.gov

Investigations into various 5-substituted pyrimidine derivatives have shown that a range of functional groups can be successfully incorporated to achieve desired biological effects. In the context of antimicrobial agents, modifying the 5-position of the related 2-thiouracil (B1096) ring with moieties such as thiourea, pyridine, or thiazole (B1198619) has yielded compounds with potent activity. nih.gov This highlights the chemical tractability of the 5-position and its importance in tuning the biological profile of the pyrimidinone scaffold. Modifications are not limited to the substituents; alterations to the pyrimidinone core itself, such as fusing it with other rings (e.g., furan, pyrazole, thiazole), have been explored to create analogues with similar potency, demonstrating the core's adaptability. acs.org

Table 1: Impact of 5-Position Substituents on the Activity of Pyrimidine Analogs

| Pyrimidine Scaffold | 5-Position Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| Pyrimidine (general) | Methyl | Showed steric limitation for dihydroorotate dehydrogenase inhibition. | nih.gov |

| 2-Thiouracil | Thiourea | Potent in vitro antimicrobial activity. | nih.gov |

| 2-Thiouracil | Pyridine Moiety | Potent in vitro antimicrobial activity. | nih.gov |

| 2-Thiouracil | Thiazole Ring | Potent in vitro antimicrobial activity. | nih.gov |

| Aminopyrimidine | Various (unspecified) | Plays a key role in dictating potency and selectivity against kinases. | acs.org |

Impact of the 4-Morpholinyl Moiety on Biological Activity, Selectivity, and Pharmacological Properties

The morpholine (B109124) heterocycle is frequently used in medicinal chemistry and is considered a "privileged structure" due to its favorable metabolic, physicochemical, and biological properties. nih.govfrontiersin.org Its incorporation into drug candidates can enhance aqueous solubility, improve pharmacokinetic profiles, and contribute directly to target binding. nih.govresearchgate.net The nitrogen atom of the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing it to participate in various non-covalent interactions with biological targets. frontiersin.org

When attached to a pyrimidine or related scaffold, the morpholine moiety has been shown to significantly influence bioactivity. For example, in a series of pyrazolopyrimidine inhibitors of the mTOR kinase, replacing a standard morpholine with a bridged morpholine derivative led to a dramatic increase in selectivity (up to 26,000-fold) over the related PI3Kα kinase. researchgate.net This highlights how subtle modifications to the morpholine ring itself can fine-tune the selectivity profile of the parent molecule. researchgate.net

Recent studies have synthesized and characterized new morpholine-containing pyrimidinones (B12756618) that act on α-adrenoceptors, directly linking this specific combination of heterocycles to a defined pharmacological activity. nih.gov In other research, 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have demonstrated strong cytotoxic activities against several cancer cell lines, underscoring the role of the morpholine group in potent anticancer compounds. researchgate.net The morpholine ring is often an integral part of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov

Table 2: Influence of the Morpholine Moiety on Bioactivity

| Parent Scaffold | Role/Impact of Morpholine | Target/Activity | Reference |

|---|---|---|---|

| Pyrazolopyrimidine | Modification to a bridged morpholine dramatically enhanced selectivity. | mTOR Kinase Inhibitors | researchgate.net |

| Pyrimidinone | Acts as an agonist of α2-adrenoceptors in specific derivatives. | α-Adrenoceptors | nih.gov |

| Thieno[3,2-d]pyrimidine (B1254671) | Contributes to strong cytotoxic activity against cancer cell lines. | Anticancer | researchgate.net |

| General Bioactive Molecules | Improves physicochemical, metabolic, and pharmacokinetic properties. Classified as a "privileged structure". | Various Receptors/Enzymes | nih.gov |

| Pyrimidine | Can form hydrogen bonds and engage in hydrophobic interactions; improves pharmacokinetic characteristics. | Anticancer (Thymidylate Synthase) | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structures of a series of compounds with their biological activities. mdpi.com This approach is valuable for building predictive models that can guide the synthesis of new derivatives with enhanced potency. mdpi.com For pyrimidine and pyrimidinone scaffolds, QSAR studies have been successfully applied to understand the structural requirements for activity against various biological targets.

For example, 2D-QSAR studies on a series of pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines with anti-inflammatory activity resulted in the development of statistically significant and predictive models. nih.gov Similarly, a 2D-QSAR analysis of dihydropyrimidinone derivatives as alkaline phosphatase inhibitors revealed that specific autocorrelated descriptors, which account for the spatial distribution of physicochemical properties, were crucial for the inhibitory activity. nih.gov In another study, QSAR models for pyridinone derivatives acting as HIV-1 reverse transcriptase inhibitors were developed using the k-nearest neighbor (kNN) method, which relies on descriptors derived from the 2D molecular topology. nih.gov These examples demonstrate that QSAR is a powerful tool for rationalizing the SAR of pyrimidinone-based compounds and for the virtual screening of new potential inhibitors. nih.gov

Table 3: Application of QSAR to Pyrimidinone and Related Scaffolds

| Scaffold | QSAR Method | Key Finding/Application | Target/Activity | Reference |

|---|---|---|---|---|

| Dihydropyrimidinones | 2D-QSAR | Revealed the importance of autocorrelated descriptors for inhibitory activity. | Alkaline Phosphatase Inhibition | nih.gov |

| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | 2D-QSAR | Generated good predictive and statistically significant models. | Anti-inflammatory | nih.gov |

| Pyridinone Derivatives | k-Nearest Neighbor (kNN) QSAR | Developed predictive models based on 2D topological descriptors. | HIV-1 Reverse Transcriptase Inhibition | nih.gov |

Ligand-Based and Structure-Based Drug Design Principles Applied to Pyrimidinone Scaffolds

The rational design of pyrimidinone-based inhibitors is broadly categorized into two computational approaches: ligand-based and structure-based drug design. nih.govnih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This method relies on analyzing the structures of known active ligands to create a pharmacophore model, which defines the essential steric and electronic features required for biological activity. mdpi.com QSAR is a key technique within LBDD. mdpi.com

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein, often obtained through X-ray crystallography, to design or optimize inhibitors. nih.govnih.gov This approach allows for the precise analysis of ligand-protein interactions, guiding modifications that can enhance binding affinity and selectivity. nih.gov For the pyrimidinone scaffold, SBDD has been instrumental in developing potent and selective inhibitors. For instance, a structure-guided approach was used to develop pyrimidinone-based inhibitors of Ubiquitin-Specific Protease 7 (USP7). acs.orgnih.gov High-resolution co-crystal structures revealed a crucial hydrogen bond network, and demonstrated that removing key heteroatoms from the pyrimidinone core was highly detrimental to binding. acs.orgnih.gov Similarly, SBDD strategies have been used to develop selective pyrimidine inhibitors for PI3Kα and pyrimidinone inhibitors for PDE9, often involving molecular docking and dynamics simulations to predict binding modes and rationalize SAR. nih.govresearchgate.net

Table 4: Drug Design Principles Applied to Pyrimidinone Scaffolds

| Design Principle | Methodology | Application Example (Scaffold) | Target | Reference |

|---|---|---|---|---|

| Structure-Based Drug Design (SBDD) | High-resolution co-crystallography, molecular modeling. | Pyrimidinone | USP7 | acs.orgnih.gov |

| Structure-Based Drug Design (SBDD) | Molecular docking, dynamics simulation. | Pyrimidinone | PDE9 | researchgate.net |

| Structure-Based Drug Design (SBDD) | Relied on strategies of SBDD and CADD. | Pyrimidine | PI3Kα | nih.gov |

| Ligand-Based Drug Design (LBDD) | Pharmacophore modeling, QSAR. | General (used when target structure is unknown). | Various | mdpi.comnih.gov |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- and its Class

The chemical compound 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- belongs to the broader class of pyrimidine (B1678525) derivatives, a group of heterocyclic organic compounds that are of significant interest in medicinal chemistry. tandfonline.comtandfonline.com Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are involved in a multitude of biological processes. tandfonline.com Consequently, their synthetic analogs have been extensively explored for a wide array of pharmacological activities. tandfonline.comtandfonline.com

The pyrimidine scaffold is recognized for its versatile therapeutic potential, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties. tandfonline.comtandfonline.comnih.gov The core structure of pyrimidine allows for extensive functionalization, enabling the synthesis of diverse compound libraries with varied biological targets. tandfonline.comnih.gov The introduction of different substituents onto the pyrimidine ring can significantly influence the compound's physicochemical properties and biological activity. tandfonline.com Specifically, the morpholine (B109124) moiety, as seen in 4(1H)-Pyrimidinone, 5-(4-morpholinyl)-, is a common feature in many bioactive molecules and is known to enhance drug-like properties. frontiersin.org While specific research on 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is not extensively documented in publicly available literature, the collective knowledge on 5-substituted 4(1H)-pyrimidinones and related pyrimidine-morpholine hybrids provides a strong foundation for understanding its potential. frontiersin.org

Research on related dihydropyrimidinones has highlighted their role as potential antitumor, antibacterial, and anti-inflammatory agents. mdpi.com The general understanding is that the pyrimidine ring system acts as a versatile pharmacophore that can be tailored to interact with various biological targets. nih.govmdpi.com

Emerging Methodologies and Technologies in Pyrimidinone Research

The field of pyrimidinone research is continually evolving, driven by advancements in synthetic chemistry, computational modeling, and analytical techniques. These emerging methodologies are paving the way for the discovery and development of novel pyrimidinone-based therapeutic agents.

Advanced Synthetic Strategies: Modern synthetic chemistry offers increasingly efficient and versatile methods for the preparation of pyrimidinone derivatives. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for certain pyrimidinone analogs. nih.govresearchgate.net Multi-component reactions, such as the Biginelli reaction, provide a straightforward approach to constructing the dihydropyrimidinone core in a single step. mdpi.commdpi.com Furthermore, the use of novel catalysts and green chemistry principles, such as ultrasound irradiation in aqueous media, are making the synthesis of these compounds more sustainable and efficient. researchgate.net

Computational Chemistry and In Silico Studies: Computational tools have become indispensable in modern drug discovery, and their application in pyrimidinone research is no exception. nih.gov Molecular docking studies are routinely used to predict the binding interactions of pyrimidinone derivatives with their biological targets, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov Quantum mechanical calculations are also employed to understand the electronic properties of these molecules, further aiding in the design of compounds with desired characteristics. nih.gov

High-Throughput Screening and Analytical Techniques: High-throughput screening (HTS) allows for the rapid evaluation of large libraries of pyrimidinone derivatives for their biological activity against various targets. This approach significantly accelerates the identification of lead compounds. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the characterization and purity assessment of newly synthesized compounds. researchgate.net

Interactive Data Table: Emerging Methodologies in Pyrimidinone Research

| Methodology | Description | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction times, higher yields, improved purity. |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, rapid access to molecular diversity. |

| Ultrasound Irradiation | Employs ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, milder reaction conditions, environmentally friendly. |

| Molecular Docking | Computationally predicts the preferred orientation of one molecule to a second when bound to each other. | Guides rational drug design, predicts binding affinity, elucidates binding modes. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapid identification of hit and lead compounds, cost-effective on a per-compound basis. |

Future Avenues for Academic Exploration and Preclinical Therapeutic Development

The vast chemical space and proven biological activities of pyrimidinone derivatives offer numerous opportunities for future research and therapeutic development.

Targeted Drug Design and Development: Future efforts will likely focus on the rational design of pyrimidinone derivatives that target specific enzymes or receptors implicated in disease. For instance, the development of selective kinase inhibitors continues to be a major area of interest in oncology, and the pyrimidinone scaffold is a promising starting point for designing such molecules. nih.gov There is also potential to explore their application in neurological disorders and as antiviral agents, building on the broad bioactivity of the pyrimidine class. nih.gov

Exploration of Novel Biological Targets: While much is known about the anticancer and anti-inflammatory properties of pyrimidines, there is an opportunity to explore their efficacy against a wider range of biological targets. This could include investigating their potential as modulators of epigenetic targets or as agents targeting protein-protein interactions, which are increasingly recognized as important in various diseases.

Preclinical and Pharmacokinetic Studies: For promising pyrimidinone candidates, comprehensive preclinical studies will be essential to evaluate their efficacy, toxicity, and pharmacokinetic profiles in animal models. nih.gov Research into improving the drug-like properties of these compounds, such as solubility and oral bioavailability, will also be a key focus. The incorporation of moieties like morpholine is a step in this direction. frontiersin.org

Development of Combination Therapies: Investigating the synergistic effects of pyrimidinone-based agents with existing drugs could lead to more effective combination therapies. This is particularly relevant in cancer treatment, where combination regimens are often used to overcome drug resistance and improve patient outcomes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.